

# GA-017 as a LATS1/2 kinase inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GA-017

Cat. No.: B10830394

[Get Quote](#)

An In-Depth Technical Guide to **GA-017**: A Potent and Selective LATS1/2 Kinase Inhibitor

## Introduction

**GA-017** is a novel small molecule identified as a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).<sup>[1][2][3]</sup> These serine/threonine kinases are central components of the Hippo signaling pathway, a critical regulator of organ size, tissue homeostasis, cell proliferation, and apoptosis.<sup>[1][4]</sup> By inhibiting LATS1/2, **GA-017** effectively blocks the Hippo pathway's growth-suppressive signals. This leads to the activation and nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).<sup>[1][2][4]</sup> The nuclear accumulation of YAP/TAZ induces the expression of downstream genes that promote cell growth and proliferation.<sup>[1][5]</sup>

This document provides a comprehensive technical overview of **GA-017**, including its mechanism of action, key quantitative data, experimental protocols, and its effects on cellular systems, particularly in three-dimensional (3D) culture models. This guide is intended for researchers, scientists, and professionals in the field of drug development and regenerative medicine.

## Quantitative Data Summary

The inhibitory potency and cellular effects of **GA-017** have been quantified through various assays. The data is summarized below for clarity and comparison.

Table 1: In Vitro Kinase Inhibition Profile of **GA-017**

Target	Parameter	Value (nM)	Notes
LATS1	IC <sub>50</sub>	4.10 ± 0.79	Half-maximal inhibitory concentration. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
LATS2	IC <sub>50</sub>	3.92 ± 0.42	Half-maximal inhibitory concentration. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
LATS1	K <sub>i</sub>	0.58 ± 0.11	Inhibition constant, competitive against ATP. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
LATS2	K <sub>i</sub>	0.25 ± 0.03	Inhibition constant, competitive against ATP. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>

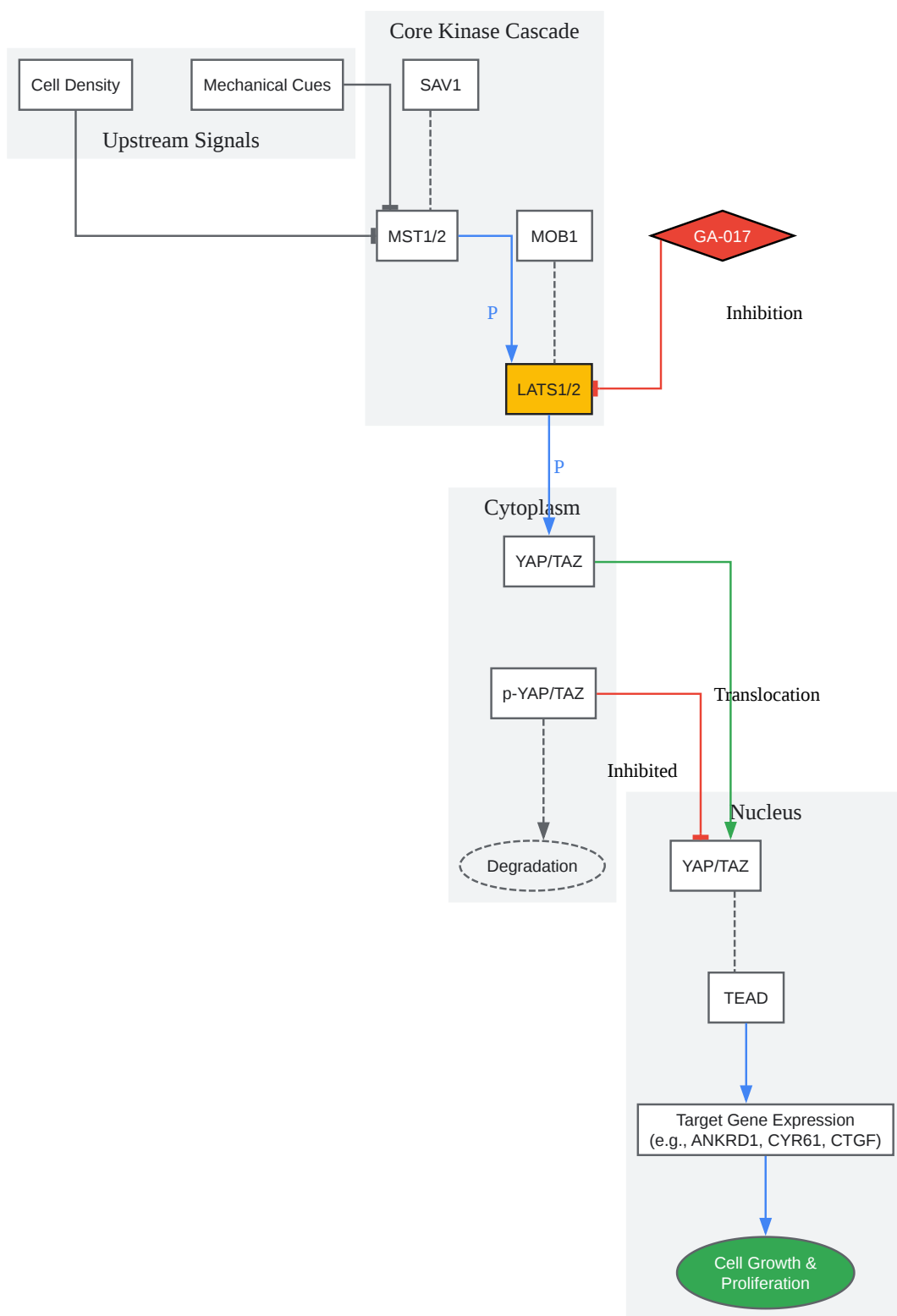
Table 2: Cellular Activity of **GA-017**

Cell Line	Assay	Parameter	Value (μM)
SKOV3	3D Cell Growth	EC <sub>50</sub>	3.51 ± 0.26

## Mechanism of Action

**GA-017** functions as an ATP-competitive inhibitor of LATS1 and LATS2 kinases.[\[1\]](#)[\[6\]](#) In the canonical Hippo signaling pathway, active LATS1/2 phosphorylate the transcriptional co-activators YAP and TAZ. This phosphorylation event promotes the binding of YAP/TAZ to 14-3-3 proteins, leading to their sequestration in the cytoplasm and/or proteasomal degradation.[\[1\]](#)[\[2\]](#)

By binding to the ATP pocket of LATS1/2, **GA-017** prevents the phosphorylation of YAP/TAZ.[\[1\]](#) As a result, dephosphorylated YAP/TAZ can translocate into the nucleus, where they associate with TEAD family transcription factors to activate a genetic program that enhances cell proliferation and suppresses apoptosis.[\[1\]](#)[\[5\]](#) This mechanism has been shown to be particularly effective in promoting the growth of cells in 3D culture environments, such as spheroids and organoids.[\[1\]](#)[\[4\]](#)[\[5\]](#)



GA-017 Mechanism of Action in the Hippo Pathway

[Click to download full resolution via product page](#)

Caption: The Hippo Signaling Pathway and the inhibitory action of **GA-017**.

## Experimental Protocols

The characterization of **GA-017** involved a series of key experiments, from initial screening to mechanistic studies. Detailed methodologies are provided below.

### High-Throughput Screening (HTS) for Proliferation Activators

**GA-017** was identified from a library of over 50,000 synthetic compounds screened for their ability to promote cell proliferation in a 3D culture system.[\[1\]](#)

- Cell Line: Human ovarian adenocarcinoma cells (SKOV3).[\[1\]](#)
- 3D Culture System: A gellan gum-based scaffold was used to support 3D cell growth, which is suitable for HTS applications.[\[5\]](#)
- Procedure:
  - SKOV3 cells were seeded in 384-well plates containing medium mixed with gellan gum.
  - Compounds from the chemical library, including a DMSO vehicle control, were added to the wells.
  - Plates were incubated for 4 days to allow for spheroid formation and growth.[\[1\]](#)
  - Cell viability and proliferation were quantified using an ATP-based assay (e.g., CellTiter-Glo®). An increase in luminescence relative to the DMSO control indicated a proliferative effect.
- Hit Identification: Compounds that increased cell numbers by more than 1.5 times compared to the control were selected as preliminary hits. **GA-017** was identified as one of the most active compounds.[\[1\]](#)

### In Vitro LATS1/2 Kinase Assay

The direct inhibitory effect of **GA-017** on LATS1/2 kinase activity was measured to determine IC<sub>50</sub> and K<sub>i</sub> values.

- Assay Format: A mobility-shift assay or fluorescence-based assay (e.g., IMAP) was used to measure kinase activity.[\[7\]](#)
- Reagents:
  - Recombinant human LATS1 and LATS2 enzymes.
  - A suitable peptide substrate.
  - ATP (at a concentration near the  $K_m$  for  $K_i$  determination, e.g., 400  $\mu$ M for  $IC_{50}$ ).[\[5\]](#)
  - **GA-017** serially diluted in DMSO.
  - Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate).
- Procedure:
  - LATS1 or LATS2 enzyme was incubated with varying concentrations of **GA-017** in a 384-well plate.
  - The kinase reaction was initiated by adding a mixture of the peptide substrate and ATP.
  - The reaction was allowed to proceed for a set time at room temperature (e.g., 40 minutes).
  - The reaction was stopped by adding phosphoric acid or a specific stop solution.
  - The amount of phosphorylated substrate was quantified.
  - $IC_{50}$  values were calculated by fitting the dose-response data to a four-parameter logistic curve. For  $K_i$  determination, the assay was repeated at multiple ATP concentrations and data were analyzed using a Lineweaver-Burk plot.[\[1\]](#)

## YAP/TAZ Nuclear Translocation Assay

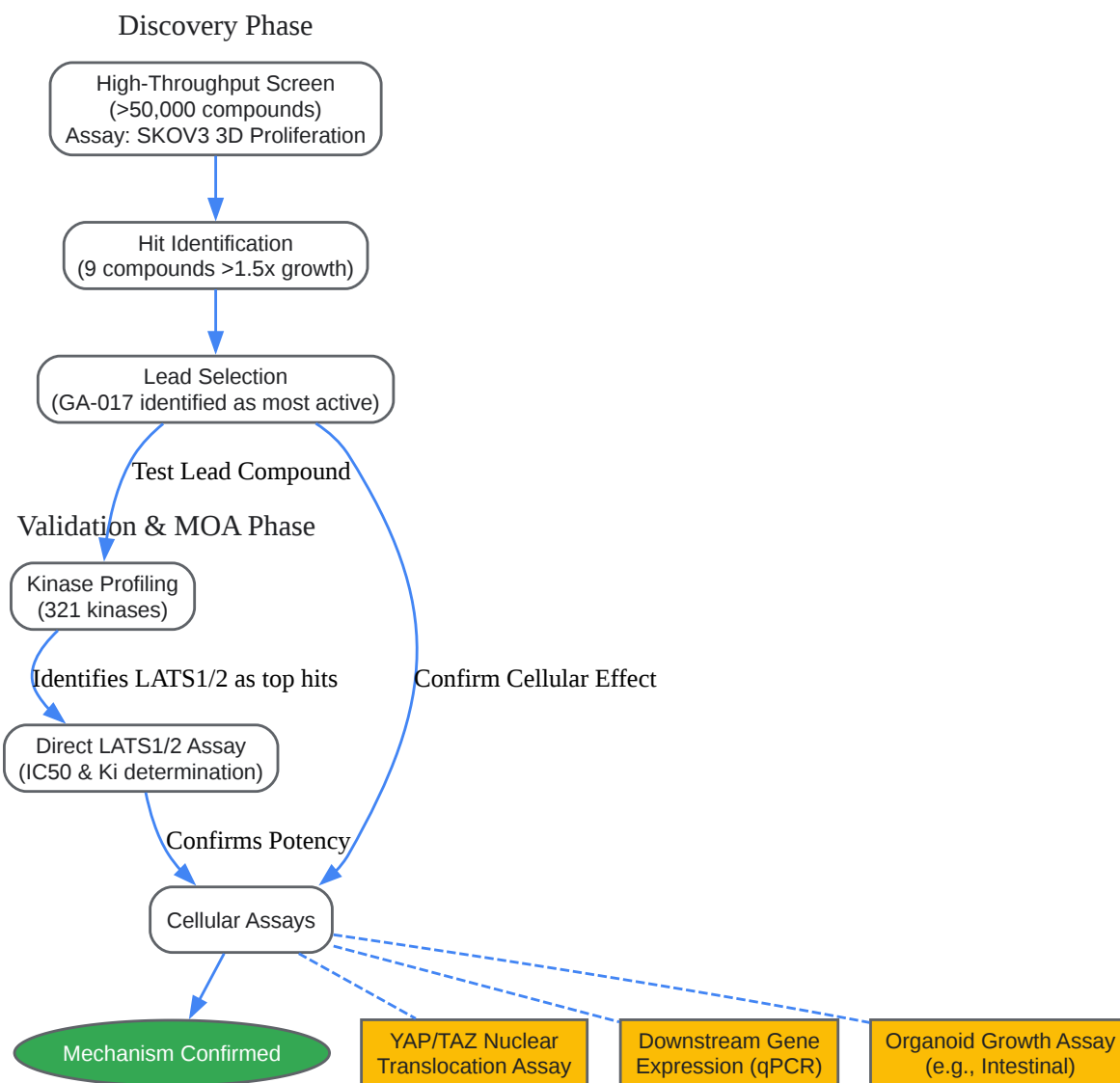
This immunocytochemistry-based assay visually confirms the mechanism of action by observing the subcellular localization of YAP/TAZ.

- Cell Line: SKOV3 cells.[\[7\]](#)

- Procedure:
  - Cells were seeded on 96-well imaging plates and allowed to adhere.
  - Cells were treated with **GA-017** (e.g., 10  $\mu$ M) or DMSO for a specified period.
  - After treatment, cells were fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin.
  - Cells were incubated with primary antibodies against YAP or TAZ, followed by incubation with fluorescently-labeled secondary antibodies. Nuclei were counterstained with Hoechst 33342.
  - Images were acquired using a high-content imaging system (e.g., Operetta CLS) or a confocal microscope.
  - Image analysis software was used to quantify the fluorescence intensity ratio of YAP/TAZ in the nucleus versus the cytoplasm. A significant increase in this ratio in **GA-017**-treated cells compared to control indicates induced nuclear translocation.<sup>[7]</sup>

## Logical & Experimental Workflows

The discovery and validation of **GA-017** followed a logical progression from high-throughput screening to detailed mechanistic validation.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the discovery and validation of **GA-017**.

## Conclusion

**GA-017** is a well-characterized, potent, and selective ATP-competitive inhibitor of LATS1/2 kinases. Its ability to robustly activate the YAP/TAZ signaling axis makes it a valuable research tool for studying the Hippo pathway. Furthermore, its demonstrated efficacy in promoting the growth of various cell types in 3D culture, including spheroids and organoids, highlights its potential applications in regenerative medicine, tissue engineering, and as a component in advanced cell culture systems for drug discovery.[1][5] Further investigation into its in vivo properties and therapeutic potential is a logical next step in its development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GA-017 as a LATS1/2 kinase inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10830394#ga-017-as-a-lats1-2-kinase-inhibitor>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)